Boc-Gly-OSu, also known as N-Boc-glycine N-hydroxysuccinimide ester, is a valuable reagent in the field of peptide synthesis. It serves as a building block for incorporating the amino acid glycine (Gly) into peptide chains []. Boc-Gly-OSu belongs to a class of compounds called N-carboxyanhydride (NCA) derivatives. These derivatives offer several advantages over traditional methods of peptide synthesis, such as:
These characteristics make Boc-Gly-OSu a widely used tool for the chemical synthesis of various peptides, including:
Beyond peptide synthesis, Boc-Gly-OSu also finds applications in protein modification. The NHS ester group readily reacts with primary amines present on the side chains of certain amino acids (e.g., lysine) within a protein structure []. This allows researchers to:
The ability of Boc-Gly-OSu to react with various amine-containing molecules makes it useful in bioconjugation reactions. This involves coupling two biomolecules (e.g., proteins, carbohydrates, nucleic acids) to create new entities with combined functionalities []. This approach finds applications in:
Boc-Gly-OSu is a derivative of the amino acid glycine. It contains a Boc (tert-Butyloxycarbonyl) protecting group attached to the glycine's amino group and an N-hydroxysuccinimide (OSu) ester group attached to the carboxy group [].
Boc-Gly-OSu is a valuable building block for peptide synthesis due to the following reasons [, ]:
Boc-Gly-OSu has a unique structure containing several functional groups:
The presence of these functional groups enables Boc-Gly-OSu to participate in specific chemical reactions during peptide synthesis.
A key reaction involving Boc-Gly-OSu is peptide bond formation. The OSu ester group reacts with the free amino group of another amino acid or peptide in a nucleophilic substitution reaction. This reaction forms an amide bond, linking the two molecules and extending the peptide chain [].
Boc-Gly-OSu + H2N-R → Boc-Gly-NH-R + HO-Su (where R represents another amino acid or peptide) []
Specific data on melting point, boiling point, and solubility of Boc-Gly-OSu might not be readily available due to its use in research settings and not in large-scale applications. However, Boc-Gly-OSu is likely a solid at room temperature and soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide [].